

# Cinnamyl Acetoacetate: Application Notes for Use as a Flavoring Agent

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## Compound of Interest

Compound Name: Cinnamyl acetoacetate

Cat. No.: B8749373

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## Introduction

**Cinnamyl acetoacetate** (CAS No. 57582-46-4) is a versatile compound utilized as a flavoring and fragrance agent in the food, cosmetic, and pharmaceutical industries.[1] It is characterized by a warm, spicy, and subtly sweet aroma reminiscent of cinnamon.[2] This document provides detailed application notes and protocols for the evaluation and use of **cinnamyl acetoacetate** as a flavoring agent, with a focus on sensory analysis, stability, and preliminary safety assessment.

## Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **cinnamyl acetoacetate** is essential for its effective application in various formulations.

Property	Value	Reference
CAS Number	57582-46-4	[2]
Molecular Formula	C13H14O3	[3]
Molecular Weight	218.25 g/mol	[4]
Appearance	Light brown or pale yellow liquid	[2][4][5]
Odor	Warm, spicy, sweet, cinnamon-like	[2][3]
Boiling Point	101–104 °C	[4]
Flash Point	118 °C	[4]
Solubility	Soluble in organic solvents and alcohols; low solubility in water	[1][4]
Density	1.108 g/cm <sup>3</sup>	[5]

## Sensory Evaluation

Sensory analysis is critical for determining the flavor profile and consumer acceptability of **cinnamyl acetoacetate** in a final product.[6][7]

## Protocol for Descriptive Sensory Analysis

This protocol aims to characterize the sensory attributes of **cinnamyl acetoacetate**.

Objective: To identify and quantify the key aroma and flavor attributes of **cinnamyl acetoacetate**.

Materials:

- **Cinnamyl acetoacetate** solution at various concentrations (e.g., 0.1%, 0.5%, 1.0% in a neutral base like propylene glycol or a simple sugar solution).

- Reference standards for aroma notes (e.g., cinnamon, spicy, sweet, fruity).
- Odor-free sample cups.
- Water and unsalted crackers for palate cleansing.
- A panel of 8-12 trained sensory assessors.

#### Procedure:

- Panelist Training: Familiarize panelists with the key aroma and flavor attributes expected and the use of a rating scale (e.g., a 9-point hedonic scale).[7]
- Sample Preparation: Prepare solutions of **cinnamyl acetoacetate** at the desired concentrations.
- Evaluation:
  - Present the samples to the panelists in a randomized order.
  - Instruct panelists to first assess the aroma of each sample.
  - Panelists then taste each sample, holding it in their mouth for a few seconds to evaluate the full flavor profile.
  - Panelists rate the intensity of each identified attribute (e.g., cinnamon, spice, sweetness, bitterness, aftertaste) on the provided scale.
  - Ensure panelists cleanse their palate with water and crackers between samples.
- Data Analysis: Analyze the data to create a sensory profile of **cinnamyl acetoacetate** at different concentrations.

## Protocol for Consumer Preference Test (Hedonic Rating)

This protocol is designed to assess the overall consumer liking of a product containing **cinnamyl acetoacetate**.

Objective: To determine the consumer acceptability of a finished product flavored with **cinnamyl acetoacetate**.

Materials:

- Finished product (e.g., beverage, baked good) with and without **cinnamyl acetoacetate** at a predetermined concentration.
- A panel of at least 40 untrained consumers.[\[7\]](#)
- Sample cups.
- Questionnaires with a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).

Procedure:

- Sample Preparation: Prepare the control (without **cinnamyl acetoacetate**) and test products.
- Evaluation:
  - Present the samples to the consumer panel in a balanced and randomized order.
  - Ask panelists to taste each sample and rate their overall liking on the 9-point hedonic scale.
  - Additional questions regarding specific attributes like flavor, aroma, and aftertaste can be included.
- Data Analysis: Statistically analyze the hedonic ratings to determine if there is a significant difference in preference between the control and test products.

## Stability Testing

Stability testing ensures that the flavor profile of **cinnamyl acetoacetate** remains consistent throughout the shelf life of the product.[\[8\]](#)[\[9\]](#)

## Protocol for Accelerated Stability Testing

Objective: To assess the stability of **cinnamyl acetoacetate** in a product under accelerated storage conditions.

Materials:

- Finished product containing **cinnamyl acetoacetate**.
- Environmental chambers set to accelerated conditions (e.g., 40°C / 75% RH).
- Analytical instrumentation for quantifying **cinnamyl acetoacetate** (e.g., HPLC, GC-MS).
- Sensory evaluation panel.

Procedure:

- Initial Analysis (Time 0):
  - Quantify the concentration of **cinnamyl acetoacetate** in three independent batches of the product.
  - Conduct a sensory evaluation to establish the baseline flavor profile.
- Storage: Store the product samples in the environmental chamber.
- Time Point Analysis: At specified time points (e.g., 1, 3, and 6 months), remove samples and analyze for:
  - Concentration of **cinnamyl acetoacetate**.
  - Changes in the sensory profile compared to the initial analysis.
  - Appearance of any degradation products.
- Data Evaluation: Evaluate the data to predict the shelf life and identify any potential stability issues.

## Safety and Toxicological Assessment

A preliminary safety assessment is crucial before incorporating a new flavoring agent into consumer products. While specific toxicological data for **cinnamyl acetoacetate** is limited, in vitro methods can provide initial screening.<sup>[10][11]</sup>

## Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To screen for the potential cytotoxicity of **cinnamyl acetoacetate**.

Materials:

- Human cell line (e.g., HepG2, Caco-2).
- Cell culture medium and supplements.
- **Cinnamyl acetoacetate**.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
- Solubilization solution (e.g., DMSO).
- 96-well plates.
- Microplate reader.

Procedure:

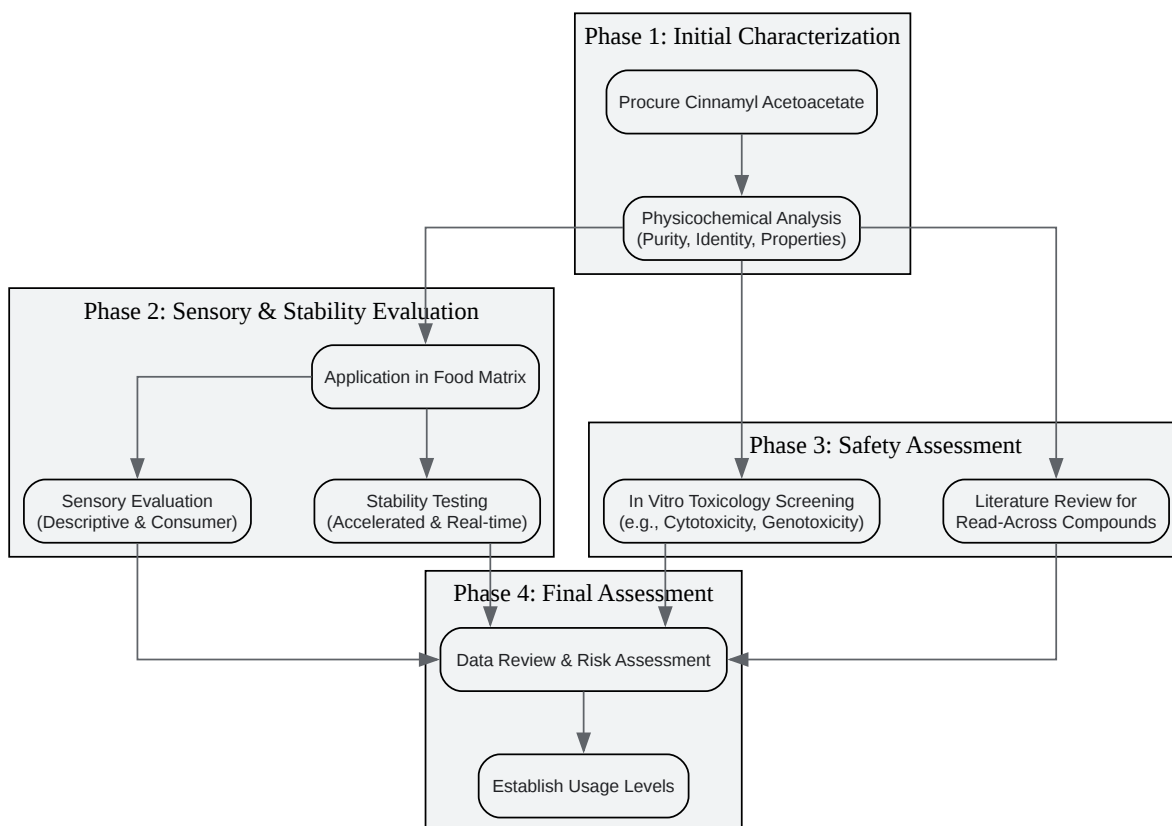
- Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **cinnamyl acetoacetate** for a specified period (e.g., 24 hours). Include a vehicle control.
- MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
- Solubilization: Add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Note on Related Compounds: While **cinnamyl acetoacetate** itself lacks extensive public safety data, the structurally related compound, cinnamyl acetate (CAS 103-54-8), has been evaluated. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that cinnamyl acetate does not pose a safety concern at current intake levels when used as a flavoring agent.<sup>[12][13]</sup> The Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS) with FEMA number 2293.<sup>[12][14][15]</sup> Data on cinnamyl acetate shows it is not genotoxic.<sup>[16]</sup>

## Experimental Workflows and Diagrams

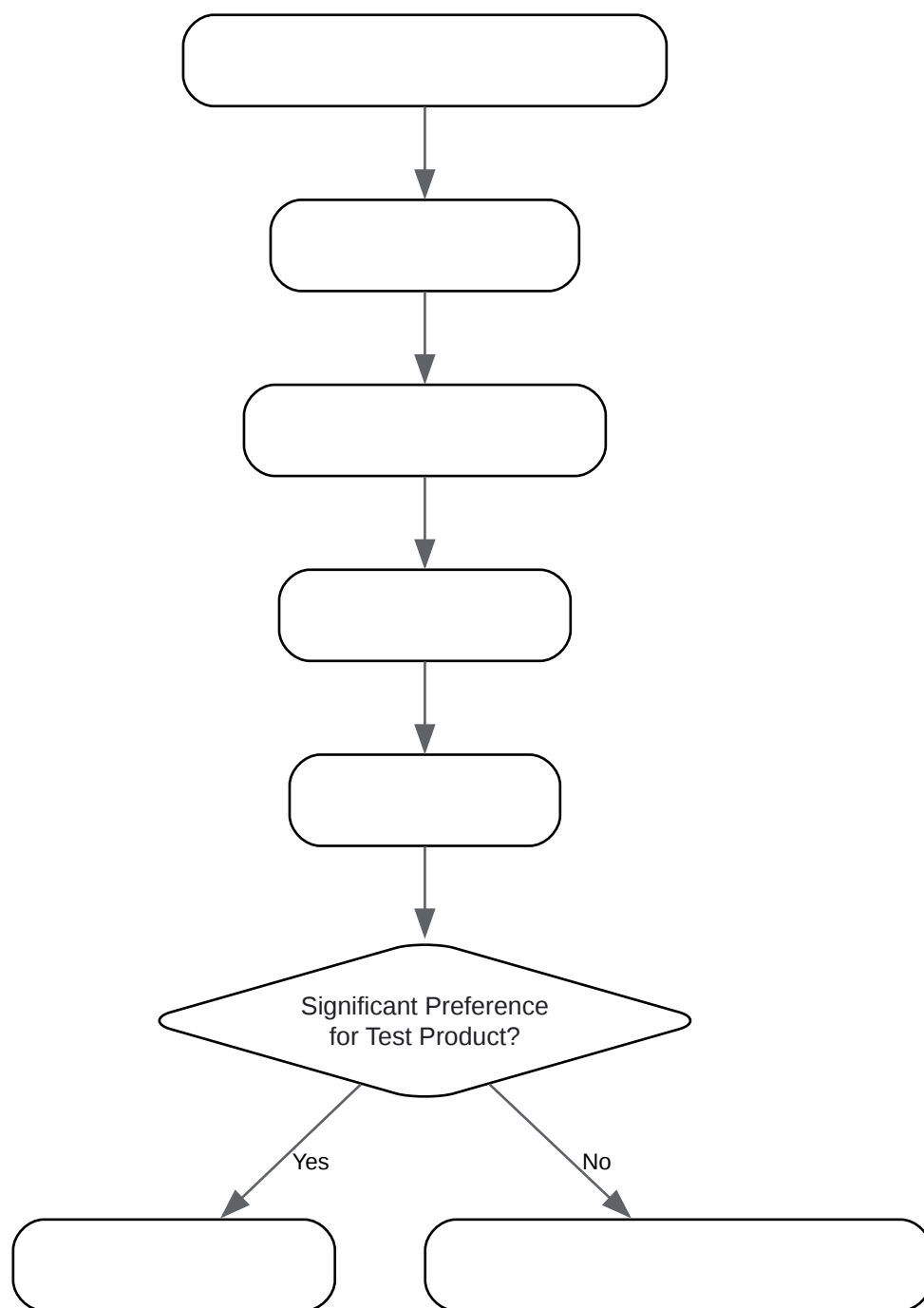
The following diagrams illustrate the logical workflows for the evaluation of **cinnamyl acetoacetate** as a flavoring agent.



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Caption: Workflow for the evaluation of a new flavoring agent.





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Caption: Workflow for a consumer preference test.

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